molecular formula C8H10ClNO B1265949 2'-Aminoacetophenone Hydrochloride CAS No. 25384-14-9

2'-Aminoacetophenone Hydrochloride

Cat. No. B1265949
CAS RN: 25384-14-9
M. Wt: 171.62 g/mol
InChI Key: APTPPYQXBFFQHZ-UHFFFAOYSA-N
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Description

2'-Aminoacetophenone Hydrochloride is a derivative of 2'-aminoacetophenone, a compound of interest due to its applications in various chemical syntheses and as a building block for the production of more complex molecules. The chloride form adds specificity to its reactivity, making it a valuable reagent in organic chemistry.

Synthesis Analysis

The synthesis of 2'-Aminoacetophenone derivatives involves multiple steps, including acetylation, methylation, and subsequent reactions. For instance, the synthesis of similar compounds has been reported through processes such as the Fries rearrangement, Williamson etherification, and Smiles rearrangement, leading to different yields and showcasing the compound's versatility in synthetic chemistry (Teng Da-wei, 2011) (H. Chun, 2013).

Molecular Structure Analysis

2'-Aminoacetophenone and its derivatives are known for their interesting molecular structures, which are crucial for their reactivity and applications. For instance, the molecular and crystal structure studies of related compounds have provided insights into their conformation and intermolecular interactions, which are essential for understanding their chemical behavior (J. Lewiński, J. Zachara, T. Kopec, Z. Ochal, 1997).

Chemical Reactions and Properties

This compound participates in various chemical reactions, demonstrating its versatility. Electrocatalytic C-H/N-H coupling and oxidative amido cyclization are notable reactions, facilitating the synthesis of complex molecules like isatins with moderate to good yields. These reactions underscore the compound's value in synthetic organic chemistry (Pengcheng Qian et al., 2017) (A. Ilangovan, G. Satish, 2014).

Scientific Research Applications

Formation and Impact in Wine

  • 2-Aminoacetophenone (AAP) is identified as a compound responsible for 'untypical aging off-flavor' (UTA) in Vitis vinifera wines. The formation of AAP is linked to the oxidative degradation of the phytohormone indole-3-acetic acid (IAA), primarily due to sulfuration post-fermentation. The production of AAP is significantly influenced by the presence of superoxide radicals, and its formation is not correlated with the IAA content of the must or wine. Wines with higher superoxide radical scavenger activity are less prone to UTA formation (Hoenicke et al., 2002).

Sensing Material for Bacterial Biomarker

  • AAP, as a metabolite produced by the pathogenic bacteria Pseudomonas aeruginosa, serves as a biomarker for its presence in water. A europium metal-organic framework (Eu-MOF) has been developed as a luminescent sensing material for the rapid and sensitive detection of AAP, demonstrating its potential in real-time water quality monitoring, especially for drinking water (Guo et al., 2021).

Safety and Hazards

2’-Aminoacetophenone Hydrochloride is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled . Safety measures include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and using only in well-ventilated areas or outdoors .

properties

IUPAC Name

1-(2-aminophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-5H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTPPYQXBFFQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

551-93-9 (Parent)
Record name Ethanone, 1-(2-aminophenyl)-, hydrochloride (1:1)
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DSSTOX Substance ID

DTXSID1067091
Record name 1-(2-Aminophenyl)ethan-1-one hydrochloride
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Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25384-14-9
Record name Ethanone, 1-(2-aminophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25384-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2-aminophenyl)-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025384149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(2-aminophenyl)-, hydrochloride (1:1)
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Record name 1-(2-Aminophenyl)ethan-1-one hydrochloride
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Record name 1-(2-aminophenyl)ethan-1-one hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2'-aminoacetophenone hydrochloride in the synthesis of 3-alkynylpyrrole-2-carboxylates?

A1: In this specific research, this compound serves as a starting material, similar to glycine esters, for the synthesis of 3-alkynylpyrrole-2-carboxylates. [] The reaction proceeds through a transition metal-free mechanism involving Michael addition of the amino group of this compound to the diynone, followed by intramolecular cyclodehydration to form the pyrrole ring. This method offers a versatile approach to generate a variety of substituted pyrroles with good to excellent yields. []

Q2: Are there alternative synthetic routes to 3-alkynylpyrrole-2-carboxylates that do not utilize this compound?

A2: Yes, the research paper itself highlights the use of glycine esters as an alternative starting material for this synthesis. [] This suggests that the reaction mechanism is not strictly dependent on the presence of the phenyl ring in this compound. Exploring other amine-containing compounds with similar reactivity profiles could provide further insights into the scope and limitations of this synthetic methodology.

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